

Unraveling the Acidity of 4-Pentynoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Pentynoic acid

Cat. No.: B122968

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of **4-pentynoic acid**, a molecule of significant interest in biochemical research and as a building block in synthetic chemistry. Understanding the pKa of this alkynoic acid is crucial for predicting its behavior in physiological environments and for optimizing its use in various applications, including drug design and development.

Quantitative Data Summary

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For **4-pentynoic acid**, the pKa value dictates the equilibrium between its protonated (uncharged) and deprotonated (anionic) forms. This equilibrium is critical for its biological activity, including its ability to cross cellular membranes and interact with enzymes.

Parameter	Value	Source
Predicted pKa	4.30 ± 0.10	Computational Prediction
Experimental pKa	Data not available in readily accessible public databases	-

Note: While a predicted pKa value is available, a definitive experimental value from a primary source such as the IUPAC pKa dataset was not readily located in public databases. The

predicted value serves as a useful estimate for its acidic strength, placing it in the range of typical carboxylic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of a carboxylic acid like **4-pentynoic acid** is most commonly and accurately determined by potentiometric titration. This method involves the gradual addition of a strong base of known concentration to a solution of the acid, while monitoring the pH of the solution.

Materials and Equipment

- pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Burette (50 mL, Class A)
- Beaker (100 mL)
- **4-Pentynoic acid** (high purity)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
- Potassium chloride (KCl) solution (e.g., 1 M) for maintaining ionic strength
- Deionized water
- Inert gas (e.g., nitrogen or argon)

Procedure

- Preparation of the Analyte Solution:
 - Accurately weigh a sample of **4-pentynoic acid**.
 - Dissolve the sample in a known volume of deionized water to a final concentration of approximately 10-20 mM.

- Add a small volume of KCl solution to maintain a constant ionic strength throughout the titration.
- Titration Setup:
 - Place the beaker containing the **4-pentynoic acid** solution on the magnetic stirrer and add a stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Purge the solution with an inert gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a gentle stream of the inert gas over the solution during the titration.
 - Fill the burette with the standardized NaOH solution and record the initial volume.
- Titration Process:
 - Begin stirring the solution at a moderate, constant speed.
 - Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.
 - As the pH begins to change more rapidly, decrease the volume of the titrant increments to obtain more data points around the equivalence point.
 - Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
- Data Analysis:
 - Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative ($\Delta\text{pH}/\Delta V$) or the

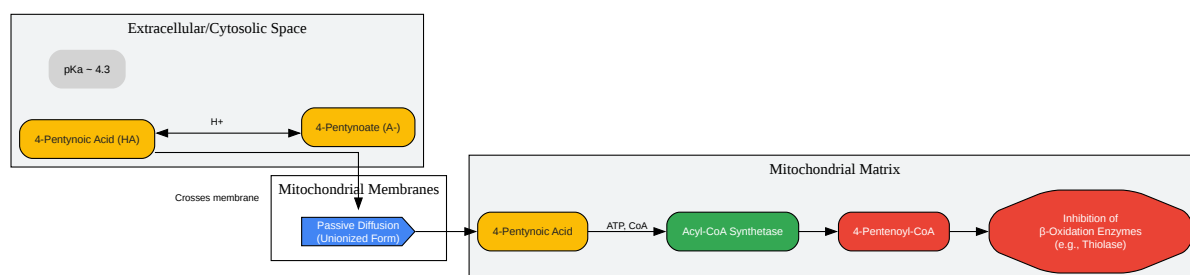
second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration curve.

- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Relevance of pKa in Biological Systems: Inhibition of Fatty Acid β -Oxidation

4-Pentynoic acid is a known inhibitor of mitochondrial fatty acid β -oxidation.[1][2][3] Its mechanism of action involves its conversion to a reactive metabolite that inactivates key enzymes in the β -oxidation pathway. The pKa of **4-pentynoic acid** is a critical parameter in this process, as it governs the molecule's ability to traverse the mitochondrial membranes to reach its site of action.

The workflow for the inhibition of β -oxidation by **4-pentynoic acid** can be visualized as a multi-step process where the initial transport of the molecule is pH-dependent.



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Figure 1. Logical workflow of the inhibition of fatty acid β -oxidation by **4-pentynoic acid**.

The initial step in the inhibitory action of **4-pentynoic acid** is its entry into the mitochondrial matrix. The mitochondrial inner membrane is generally impermeable to charged molecules. Therefore, the protonated, uncharged form of **4-pentynoic acid** (HA) is favored for passive diffusion across the lipid bilayer. The relative concentration of the protonated versus the deprotonated (anionic, A-) form is determined by the pH of the surrounding environment and the pKa of the acid, according to the Henderson-Hasselbalch equation.

Once inside the mitochondrial matrix, which has a higher pH than the intermembrane space, **4-pentynoic acid** can be activated by acyl-CoA synthetases to its CoA ester, 4-pentenoyl-CoA. This metabolite is then a substrate for enzymes of the β -oxidation pathway, leading to the formation of a reactive intermediate that irreversibly inhibits key enzymes such as thiolase.^{[1][4]} The efficiency of this entire process is therefore fundamentally linked to the initial concentration of the membrane-permeable, protonated form of **4-pentynoic acid**, which is directly governed by its pKa.

Conclusion

The pKa of **4-pentynoic acid** is a fundamental physicochemical property that is essential for understanding its chemical and biological behavior. While a precise, experimentally determined value from a standardized source is not readily available in public repositories, its predicted pKa suggests it behaves as a typical carboxylic acid. This acidity is critical for its transport across biological membranes, a key step in its mechanism of action as an inhibitor of fatty acid β -oxidation. For researchers in drug development and related fields, a thorough understanding and precise determination of the pKa of molecules like **4-pentynoic acid** are indispensable for predicting their pharmacokinetic and pharmacodynamic properties. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of this crucial parameter.

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